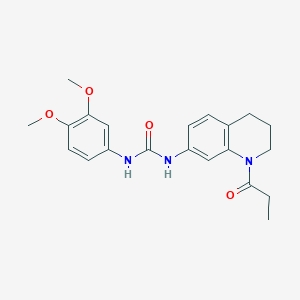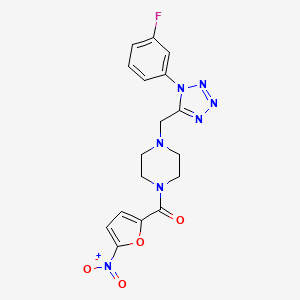![molecular formula C21H14ClF2N3O3S B2458025 N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252930-17-8](/img/structure/B2458025.png)
N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O3S and its molecular weight is 461.87. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers can evaluate its efficacy against specific bacterial strains, such as Staphylococcus aureus and Chromobacterium violaceum. By conducting in vitro studies, they can determine its inhibitory effects on bacterial growth and assess its potential as a novel antimicrobial agent .
Nonlinear Optical (NLO) Properties
Given the presence of aromatic rings and heterocyclic moieties, this compound may exhibit nonlinear optical (NLO) behavior. Researchers can investigate its second harmonic generation (SHG) capabilities, which are crucial for applications in photonics, telecommunications, and laser technology. Understanding its molecular hyperpolarizability and macroscopic NLO response can guide the design of new NLO materials .
Drug Development
Thiazole derivatives have a rich history in drug discovery. Researchers can explore modifications of this compound to enhance its pharmacological properties. Thiazole-based drugs, such as Sulfathiazole (antimicrobial), Abafungin (antifungal), and antiretrovirals, demonstrate the potential of this scaffold. Investigating its interactions with biological targets (e.g., enzymes, receptors) could lead to novel therapeutic agents .
Anticancer Potential
The compound’s unique structure, including the thieno[3,2-d]pyrimidine core, warrants investigation for potential anticancer activity. Researchers can assess its effects on cancer cell lines, particularly lung cancer cells. By understanding its mechanism of action, they may uncover new pathways for cancer treatment .
Hypertension and Cardiovascular Research
Thiazole derivatives have been explored as potential antihypertensive agents. Researchers can investigate whether this compound affects blood pressure regulation or vascular function. Its interaction with relevant receptors (e.g., angiotensin receptors) could provide insights into cardiovascular health .
Allergy and Immunology Studies
Considering the compound’s aromatic and heterocyclic components, researchers can explore its impact on allergic responses and immune modulation. Investigating its effects on immune cells, cytokines, and inflammation pathways may reveal novel therapeutic strategies for allergies and autoimmune diseases .
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N3O3S/c22-13-3-6-16(15(24)9-13)25-18(28)11-26-17-7-8-31-19(17)20(29)27(21(26)30)10-12-1-4-14(23)5-2-12/h1-9,17,19H,10-11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBBGYIXJSFWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2457943.png)

![4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2457945.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+](/img/structure/B2457950.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2457951.png)


![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid](/img/structure/B2457956.png)

![3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457958.png)
![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2457960.png)


![Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2457965.png)